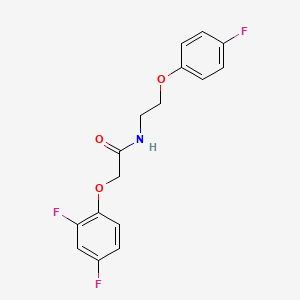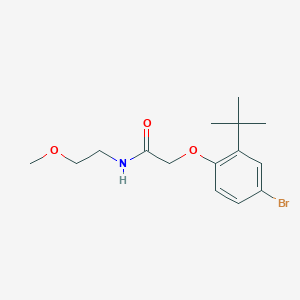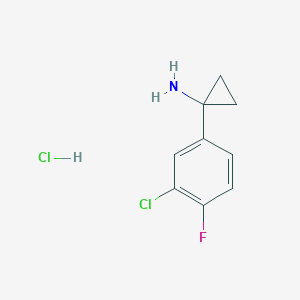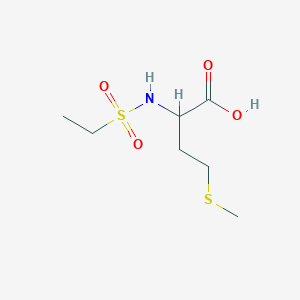
2-(2,4-difluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(2,4-difluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide involves several strategies including direct fluorination, utilization of fluorinated phenols, and specific reagents aimed at introducing fluorine atoms or fluorinated groups into the molecule. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a compound prepared via direct fluorination, exhibits the capability to fluorinate various substrates under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996). Similarly, novel acetamide derivatives have been synthesized for their potential herbicidal activities, demonstrating the versatility of such compounds (Wu et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including NMR, IR, and crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide has been confirmed through comprehensive spectroscopic analysis and crystallizes in the orthorhombic crystal system, showcasing intermolecular hydrogen bonding (Sharma et al., 2018).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with nucleophiles or electrophiles, depending on the substituents and the electronic nature of the fluorophenoxy groups. The presence of fluorine atoms significantly affects the chemical behavior, making these compounds useful intermediates in organic synthesis. For instance, difluoro(trimethylsilyl)acetamides have been prepared from chlorodifluoroacetamides by electrochemical silylation, serving as precursors for various synthetic transformations (Bordeau et al., 2006).
科学的研究の応用
Novel Fluorinating Agents
R. Banks et al. (1996) discussed the synthesis and applications of perfluoro-[N-(4-pyridyl)acetamide], a novel site-selective electrophilic fluorinating agent. Although not directly mentioning 2-(2,4-difluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide, their research highlights the broader context of developing new fluorinating agents and their utility in modifying organic compounds, which is relevant for understanding the potential applications of specific fluorinated compounds like this compound in scientific research (Banks, Besheesh, & Tsiliopoulos, 1996).
Herbicidal Activity
Daoxin Wu et al. (2011) synthesized and evaluated the herbicidal activities of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides. While this study focuses on a different compound, it underscores the potential of fluorophenoxyacetamide derivatives in developing effective herbicides against various weeds. Such research indicates the possible applications of specific compounds like this compound in agriculture and pest management (Wu et al., 2011).
Anticancer Drug Development
G. Sharma et al. (2018) discussed the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its potential as an anticancer drug. This highlights the role of phenoxyacetamide derivatives in medical research, particularly in designing molecules with promising biological activities against cancer. It suggests the importance of exploring the biological activities of similar compounds, including this compound, for therapeutic applications (Sharma et al., 2018).
Corrosion Inhibition
H. Lgaz et al. (2017) investigated the corrosion inhibition behavior of three chalcone derivatives for mild steel in hydrochloric acid solution. This study, although focusing on chalcone derivatives, illustrates the potential of organic compounds, including fluorophenoxyacetamide derivatives, in corrosion inhibition applications. Such compounds could be explored for their effectiveness in protecting metals against corrosion, which has implications for industrial maintenance and longevity (Lgaz et al., 2017).
Synthesis and Characterization of Potential Pesticides
E. Olszewska et al. (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, indicating the potential of such compounds as pesticides. This research underscores the importance of synthesizing and studying the properties of phenoxyacetamide derivatives, including this compound, for potential use in pest control and agricultural applications (Olszewska, Tarasiuk, & Pikus, 2009).
特性
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c17-11-1-4-13(5-2-11)22-8-7-20-16(21)10-23-15-6-3-12(18)9-14(15)19/h1-6,9H,7-8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVZZOZOGDCKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)COC2=C(C=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate](/img/structure/B2493438.png)
![4-[[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzenesulfonyl fluoride](/img/structure/B2493441.png)
![N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2493443.png)
![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2493446.png)


![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493450.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2493453.png)


![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2493456.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-methanesulfonylpyrimidine-4-carboxylate](/img/structure/B2493457.png)
